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molecular formula C5H5FN4O3S B8479447 (5-Amino-1,2,4-thiadiazol-3-yl)[(fluoromethoxy)imino]acetic acid

(5-Amino-1,2,4-thiadiazol-3-yl)[(fluoromethoxy)imino]acetic acid

Cat. No. B8479447
M. Wt: 220.18 g/mol
InChI Key: YXCUXZBVADXGBO-UHFFFAOYSA-N
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Patent
US05773624

Procedure details

To a suspension of methyl 2-fluoromethoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate (syn-isomer) (5.24 g, 20 mmol) in water (26 ml), sodium hydroxide (3.2 g, 80 mmol) in water (16 ml) was added at 0° C., and the mixture was stirred at 5° C. for 30 hrs. and then adjusted to pH 1 or lower with concentrated hydrochloric acid (7.0 ml, 84 mmol), and extracted four times with ethyl acetate (30 ml). The resulting ethyl acetate layer was dried over sodium sulfate and decolorized with activated carbon (0.5 g). The ethyl acetate was distilled off, to the residue, isopropyl ether was added. The resultant solution was cooled to precipitate. The precipitates were filtered off and dried to give 2-fluoromethoxyimino-2-(5-amino-1,2,4-thiadiazole-3-yl) acetic acid (syn-isomer) (36 g, yield: 81.8%).
Name
methyl 2-fluoromethoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][O:3][N:4]=[C:5]([C:10]1[N:14]=[C:13]([NH:15]C=O)[S:12][N:11]=1)[C:6]([O:8]C)=[O:7].[OH-].[Na+].Cl>O>[F:1][CH2:2][O:3][N:4]=[C:5]([C:10]1[N:14]=[C:13]([NH2:15])[S:12][N:11]=1)[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
methyl 2-fluoromethoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate
Quantity
5.24 g
Type
reactant
Smiles
FCON=C(C(=O)OC)C1=NSC(=N1)NC=O
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
26 mL
Type
solvent
Smiles
O
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 5° C. for 30 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted four times with ethyl acetate (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting ethyl acetate layer was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The ethyl acetate was distilled off, to the residue, isopropyl ether
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The resultant solution was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
The precipitates were filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
FCON=C(C(=O)O)C1=NSC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 81.8%
YIELD: CALCULATEDPERCENTYIELD 817.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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